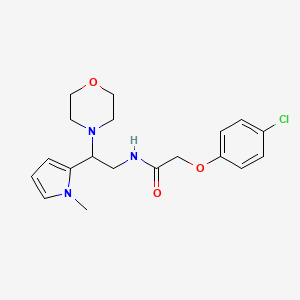

2-(4-chlorophenoxy)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)acetamide

Description

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24ClN3O3/c1-22-8-2-3-17(22)18(23-9-11-25-12-10-23)13-21-19(24)14-26-16-6-4-15(20)5-7-16/h2-8,18H,9-14H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQEMXYQKSJQUDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)COC2=CC=C(C=C2)Cl)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution

4-Chlorophenol reacts with chloroacetic acid under alkaline conditions to form 4-chlorophenoxyacetic acid. A representative procedure involves:

- Reagents : 4-Chlorophenol (1.0 eq), chloroacetic acid (1.2 eq), NaOH (2.5 eq).

- Conditions : Reflux in aqueous ethanol (80°C, 6–8 h).

- Yield : 85–92% after recrystallization from ethanol/water.

Synthesis of 2-(1-Methyl-1H-Pyrrol-2-yl)-2-Morpholinoethylamine

Pyrrole Functionalization

1-Methyl-1H-pyrrole-2-carbaldehyde undergoes condensation with nitromethane to form 2-(1-methyl-1H-pyrrol-2-yl)-2-nitroethanol, followed by reduction to the corresponding amine:

Morpholine Incorporation

The amine reacts with 2-chloromorpholine via nucleophilic substitution:

- Reagents : 2-(1-Methyl-1H-pyrrol-2-yl)ethylamine (1.0 eq), 2-chloromorpholine (1.1 eq), K₂CO₃ (2.0 eq).

- Conditions : DMF, 80°C, 12 h.

- Yield : 78% after column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).

Acetamide Coupling

Carbodiimide-Mediated Acylation

The acid and amine are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

- Reagents : 4-Chlorophenoxyacetic acid (1.0 eq), 2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethylamine (1.1 eq), EDC (1.2 eq), HOBt (1.2 eq).

- Conditions : DCM, 0°C → RT, 24 h.

- Workup : Extraction with NaHCO₃ (aq), drying (MgSO₄), and purification via flash chromatography (hexane/EtOAc 3:1).

- Yield : 65–72%.

Alternative Method: Mixed Carbonate Activation

For improved efficiency, the acid is activated as a pentafluorophenyl ester:

- Activation : 4-Chlorophenoxyacetic acid + pentafluorophenol (1.2 eq), DCC (1.2 eq) in THF (0°C, 2 h).

- Coupling : React with amine in THF (RT, 12 h).

- Yield : 80–85%.

Optimization and Challenges

Steric Hindrance Mitigation

The morpholine and pyrrole groups introduce steric bulk, necessitating:

- Dilute conditions (0.1 M in DCM) to reduce intermolecular interactions.

- Extended reaction times (24–48 h) for complete conversion.

Byproduct Formation

Competitive N-acylation of morpholine is suppressed by:

- Temporary protection of the morpholine nitrogen with Boc groups.

- Low-temperature coupling (0–5°C) to favor kinetically controlled reactions.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 6.65 (m, 2H, pyrrole-H), 4.10 (s, 2H, OCH₂CO), 3.70 (m, 4H, morpholine-OCH₂), 2.55 (m, 4H, morpholine-NCH₂), 2.30 (s, 3H, N-CH₃).

- HRMS : [M+H]⁺ calc. for C₂₀H₂₅ClN₃O₃: 402.1584; found: 402.1589.

Purity Assessment

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| EDC/HOBt Coupling | 65–72 | 98–99 | Mild conditions, scalability | Moderate yields, byproduct formation |

| PFP Ester Activation | 80–85 | >99 | High efficiency, minimal side reactions | Cost of pentafluorophenol reagent |

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential as a therapeutic agent due to its structural features that may interact with biological targets. Its design suggests possible activity as an inhibitor of specific enzymes or receptors involved in disease pathways, particularly those related to neuropharmacology and oncology.

Antimalarial Activity

Research indicates that derivatives of compounds with similar structures have shown promise in reversing chloroquine resistance in Plasmodium falciparum, the parasite responsible for malaria. This suggests that the compound could be explored further for its potential antimalarial properties, especially in combination therapies aimed at overcoming drug resistance .

Cancer Research

The compound's structural attributes make it a candidate for development as an anticancer agent. Studies on related compounds have demonstrated that modifications can enhance cytotoxicity against various cancer cell lines, indicating that this compound may also exhibit similar effects . For example, platinum-acridine hybrids have been synthesized to improve drug-like properties while reducing toxicity, which could inspire similar approaches using this compound .

Neuropharmacology

Given the presence of the pyrrole moiety, which is often associated with neuroactive compounds, there is potential for this compound to be studied for effects on neurotransmitter systems or neuroprotective properties. The morpholinoethyl group may also contribute to blood-brain barrier penetration, enhancing its utility in treating neurological disorders.

Case Studies

Several case studies have highlighted the relevance of compounds structurally related to 2-(4-chlorophenoxy)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)acetamide:

- Study on Chloroquine Resistance : A study demonstrated that certain nonylphenolethoxylates can sensitize resistant Plasmodium falciparum strains to chloroquine, suggesting a pathway by which similar compounds might be developed to reverse resistance .

- Anticancer Activity : Research involving platinum-acridine derivatives showed improved selectivity and reduced systemic toxicity in lung adenocarcinoma cell lines, indicating a promising direction for further exploration of related compounds .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Acetamide Derivatives

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological and Physical Data

Key Research Findings

Morpholinoethyl Chain: Compounds with this group (e.g., ) show improved solubility and bioavailability compared to non-polar analogues like dichlorophenyl derivatives .

Heterocyclic Substitution : Pyrrole and indole groups (e.g., ) enhance binding affinity to aromatic receptor pockets, whereas fluorobenzothiazol () may improve metabolic stability.

Halogen Effects: Mono-chloro (target compound) vs. dichloro () substitutions influence potency and toxicity profiles. Dichloro derivatives often exhibit higher cytotoxicity .

Biological Activity

2-(4-chlorophenoxy)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)acetamide, also known by its CAS number 1049461-86-0, is a compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 377.9 g/mol. The structure features a chlorophenoxy group, a morpholinoethyl moiety, and a pyrrole derivative, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₄ClN₃O₃ |

| Molecular Weight | 377.9 g/mol |

| CAS Number | 1049461-86-0 |

Anticancer Properties

Recent studies have explored the anticancer potential of similar compounds in the same class. For instance, related acetamides have demonstrated inhibitory effects on cancer cell proliferation and migration. In vitro assays indicated that these compounds could induce apoptosis in various cancer cell lines by modulating specific signaling pathways such as the PI3K/Akt pathway .

Osteoclast Inhibition

A related compound, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide (PPOAC-Bz), exhibited significant inhibitory effects on osteoclastogenesis. This compound altered mRNA expressions of osteoclast-specific markers and suppressed bone resorption activities in vitro. Furthermore, in vivo studies showed that it could prevent ovariectomy-induced bone loss, highlighting its potential in treating osteolytic disorders .

The biological activity of these compounds appears to be linked to their ability to interfere with specific cellular pathways involved in cell proliferation and differentiation. For example, the inhibition of osteoclast formation suggests that these compounds may target RANK/RANKL signaling pathways critical for osteoclastogenesis .

Case Studies

- Osteoporosis Treatment : PPOAC-Bz was tested in an ovariectomized rat model to evaluate its efficacy in preventing bone loss. Results indicated a marked reduction in osteoclast numbers and bone resorption markers compared to controls .

- Cancer Cell Lines : In another study, derivatives of chlorophenoxy acetamides were tested against various cancer cell lines (e.g., MCF-7 breast cancer cells). The results showed dose-dependent inhibition of cell viability and induction of apoptosis .

Q & A

Q. What are the standard synthetic protocols for 2-(4-chlorophenoxy)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)acetamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including amide coupling and heterocyclic ring formation. For example, analogous compounds are synthesized via coupling reactions using activating agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) under controlled temperatures (0–30°C) . Key intermediates are characterized using TLC (thin-layer chromatography) with hexane:ethyl acetate solvent systems, NMR (¹H and ¹³C), and mass spectrometry to confirm purity and structure .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : Provides detailed information on hydrogen and carbon environments, confirming substituent positions and stereochemistry .

- X-ray Crystallography : Resolves 3D molecular conformation and intramolecular interactions (e.g., hydrogen bonds, C–H···O interactions) .

- Elemental Analysis : Validates molecular formula by ensuring experimental C, H, N percentages align with theoretical values .

Q. How can researchers optimize reaction yields during synthesis?

- Temperature Control : Maintain reactions at 0–5°C during reagent addition to minimize side reactions .

- Solvent Selection : Use anhydrous solvents (e.g., DCM) to prevent hydrolysis of reactive intermediates .

- Real-Time Monitoring : Track reaction progress via TLC to terminate reactions at peak product formation .

Advanced Research Questions

Q. How do conformational variations in the morpholinoethyl or pyrrole moieties impact biological activity?

Crystal structure studies of related acetamides reveal that dihedral angles between aromatic and heterocyclic rings (e.g., 54.8°–77.5°) influence molecular planarity and intermolecular interactions, which may affect receptor binding . Computational modeling (e.g., DFT) combined with SAR (structure-activity relationship) assays can quantify these effects .

Q. What strategies resolve contradictions in biological activity data between structurally similar analogs?

- Comparative Assays : Test analogs under identical conditions (e.g., cell lines, dosage) to isolate substituent effects. For example, replacing the 4-chlorophenoxy group with a 4-nitrophenoxy group in related compounds alters anti-inflammatory potency .

- Metabolic Stability Studies : Evaluate hepatic microsomal degradation to assess if discrepancies arise from pharmacokinetic factors .

Q. How can by-product formation during synthesis be minimized or characterized?

- By-Product Identification : Use LC-MS to detect impurities (e.g., dimerization products or unreacted intermediates) .

- Optimized Stoichiometry : Adjust molar ratios of reagents (e.g., TBTU:amine) to reduce side reactions .

- Purification Techniques : Employ column chromatography with gradient elution to separate by-products .

Q. What methodologies are recommended for studying the compound’s interaction with biological targets?

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to receptors .

- Molecular Dynamics Simulations : Predict binding modes to enzymes (e.g., kinases) by modeling interactions with the morpholino and pyrrole groups .

- In Vitro Assays : Use cell-based models (e.g., apoptosis assays) to correlate structural features with cytotoxicity .

Data Analysis and Experimental Design

Q. How should researchers design experiments to validate the compound’s mechanism of action?

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations .

- Knockout Models : Use CRISPR-edited cell lines to confirm target specificity .

- Proteomic Profiling : Identify downstream signaling pathways via phospho-antibody arrays .

Q. What statistical approaches are suitable for analyzing variability in synthetic yields?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.